t-Butyloxycarbonylphenylalanylalanine

Overview

Description

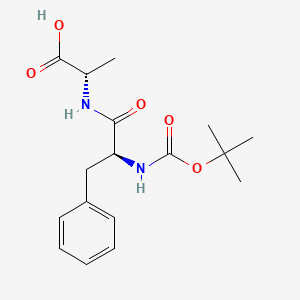

t-Butyloxycarbonylphenylalanylalanine is a chemical compound . It is also known as N-(N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl)-L-Alanine or Boc-Phe-Ala .

Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Total synthesis is the science of constructing molecules from simple starting materials and often deals with complex architectures that require a retrosynthetic problem-solving analysis .

Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The goal of the WIT tool is to provide an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research .

Chemical Reactions Analysis

The purpose of this perspective is to indicate the range of chemistries used in the manufacture of drug candidate molecules and to highlight certain gaps in current technologies . The reactions of t-BUTYL PERBENZOATE AND OLEFINS have been studied .

Physical And Chemical Properties Analysis

Chemistry is a constant factor from which the performance of most (polymeric) biomaterials can be predicted . As a consequence of each of these differences, the chemical and physical properties of nanomaterials change compared to their larger-dimension counterparts .

Scientific Research Applications

Environmentally Conscious Peptide Synthesis

BOC-PHE-ALA-OH is used in environmentally conscious peptide synthesis . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .

In-Water Peptide Synthesis

This compound is used in in-water peptide synthesis . This method uses water, an environmentally friendly solvent, instead of organic solvents. It’s a more environmentally balanced method of peptide synthesis .

Preparation of N-Propargylalanine

BOC-PHE-ALA-OH is used in the preparation of N-propargylalanine . This is a key precursor to generate N-(3-aryl)propylated alanine residues .

Resolution of Racemic Mixture

This compound is used in the resolution of the racemic mixture of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .

One-Pot Synthesis of Hybrid Tripeptidomimetics

BOC-PHE-ALA-OH is used in the one-pot synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities .

Peptide Self-Assembly in Nanomedicine

The Phe-Phe motif, which includes BOC-PHE-ALA-OH, is used for peptide self-assembly in nanomedicine . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Synthesis of Anti-Microbial β-Peptides

BOC-PHE-ALA-OH may be useful in the synthesis of anti-microbial β-peptides .

8. Synthesis of Thermo- and pH-Dual Responsive Amphiphilic Copolymers This compound is used in the synthesis of novel thermo- and pH-dual responsive amphiphilic copolymers . These copolymers show the phenomena of phase transitions in response to pH and temperature .

Mechanism of Action

Safety and Hazards

Future Directions

T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown recent progress and future directions include monotherapy anti-CD3xCD20 bispecific antibodies, combinations of bispecific antibodies with established standard therapies, and augmenting bispecific antibodies with novel agents such as T-cell activating fusion proteins . CAR T-Cell therapies in lymphoma are also being explored, with ongoing clinical trials and future research directions across a broad range of lymphoma histologies .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNMIZCPRNASW-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204197 | |

| Record name | t-Butyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyloxycarbonylphenylalanylalanine | |

CAS RN |

55677-48-0 | |

| Record name | t-Butyloxycarbonylphenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055677480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.